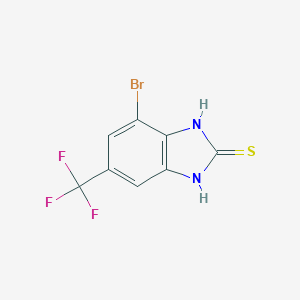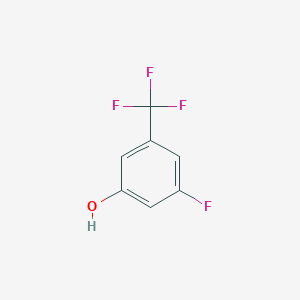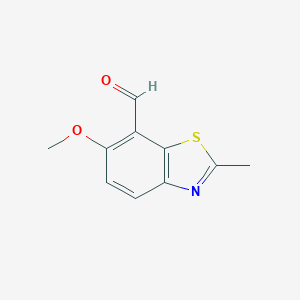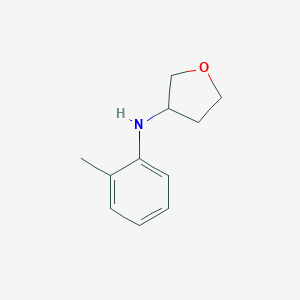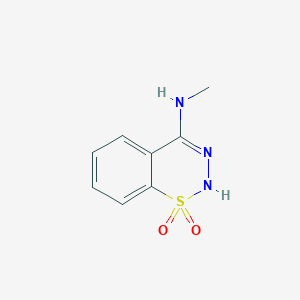
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol, also known as F-DIA, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is not yet fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This mechanism has been proposed for its use in the synthesis of biologically active compounds, where (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol can react with a variety of electrophiles to form complex molecules with potential therapeutic effects.
Biochemical and Physiological Effects:
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been reported to exhibit potent antiviral, anti-inflammatory, and anticancer activities. In addition, (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been shown to have a beneficial effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is its high yield and excellent enantioselectivity in the synthesis process. It is also relatively easy to handle and has a low toxicity profile, making it a suitable candidate for use in medicinal chemistry. However, one limitation of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is its relatively high cost compared to other building blocks, which may limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several potential future directions for research on (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol. One area of interest is the development of new synthetic methods for (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol, which could improve its yield and reduce its cost. Another area of interest is the further exploration of its potential therapeutic applications, particularly in the treatment of viral diseases and cancer. Finally, the development of new chiral ligands based on (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol could have significant implications for asymmetric catalysis.
Synthesemethoden
The synthesis of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol involves the reaction of 5-fluoro-2-nitrobenzaldehyde with (R)-glycidol in the presence of a catalytic amount of a chiral Lewis acid. The resulting intermediate is then reduced with sodium borohydride to yield (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol. This method has been reported to have a high yield and excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been studied extensively for its potential use as a building block in the synthesis of biologically active compounds. It has been used in the synthesis of various pharmaceuticals, including antiviral agents, anti-inflammatory agents, and anticancer agents. (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
194040-35-2 |
|---|---|
Molekularformel |
C5H11FN2O2 |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H11FN2O2/c6-3-1-7-8-4(2-9)5(3)10/h3-5,7-10H,1-2H2/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
QQRYEYRRHOAASJ-WDCZJNDASA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](NN1)CO)O)F |
SMILES |
C1C(C(C(NN1)CO)O)F |
Kanonische SMILES |
C1C(C(C(NN1)CO)O)F |
Synonyme |
3-Pyridazinemethanol,5-fluorohexahydro-4-hydroxy-,(3alpha,4beta,5alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

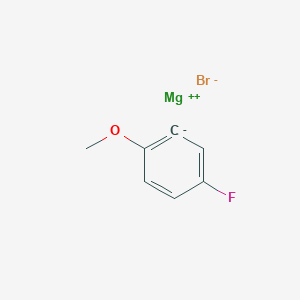
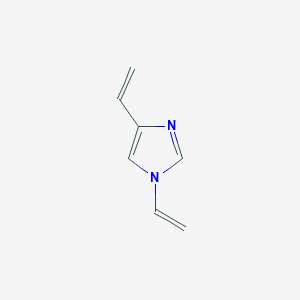
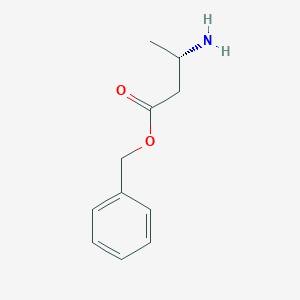
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
